molecular formula C28H30N4O2 B12638643 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-68-1

4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B12638643
CAS No.: 922168-68-1
M. Wt: 454.6 g/mol
InChI Key: FGFZNULWXUCENE-UHFFFAOYSA-N
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Description

4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties. It consists of a benzene ring substituted with two diethylamino phenoxy groups and two cyano groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its electronic and steric properties. The diethylamino groups can donate electrons, while the cyano groups can withdraw electrons, creating a unique electronic environment. This allows the compound to participate in various chemical reactions and interactions, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile is unique due to the presence of diethylamino groups, which provide a balance of electron-donating and steric effects. This makes it particularly useful in applications requiring specific electronic properties and molecular interactions .

Properties

CAS No.

922168-68-1

Molecular Formula

C28H30N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

4,5-bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C28H30N4O2/c1-5-31(6-2)23-11-9-13-25(17-23)33-27-15-21(19-29)22(20-30)16-28(27)34-26-14-10-12-24(18-26)32(7-3)8-4/h9-18H,5-8H2,1-4H3

InChI Key

FGFZNULWXUCENE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC(=C3)N(CC)CC

Origin of Product

United States

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